Product packaging for Methyl 5-ethoxy-2-vinylbenzoate(Cat. No.:CAS No. 223750-55-8)

Methyl 5-ethoxy-2-vinylbenzoate

Cat. No.: B13027708
CAS No.: 223750-55-8
M. Wt: 206.24 g/mol
InChI Key: BWDCYHJKFBHRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethoxy-2-vinylbenzoate is a chemical compound of interest in organic chemistry and materials science research. It features a benzoate ester core functionalized with both an ethoxy substituent and a vinyl group. The vinyl moiety is a key functional handle, as polymers derived from various vinyl benzoate monomers are known to be prepared on a commercial scale and can yield materials with properties similar to certain acrylates and methacrylates . These polymers can be tailored for specific characteristics, such as glass transition temperature, by modifying the side chains, making them potentially useful in the development of specialty polymers and coatings . Furthermore, the structural motif of substituted benzoate esters is found in compounds with diverse applications. Some esters, like methyl benzoate, are studied for their role as fragrances and their potential as environmentally friendly pesticides due to their cytotoxicity against insect pests . Related 4-vinylbenzoic-acid derivatives have also been investigated for their potential as therapeutic agents for conditions such as psoriasis and acne . Researchers can utilize this compound as a building block or monomer in the synthesis of novel materials or for exploring new chemical and biological activities. This product is For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B13027708 Methyl 5-ethoxy-2-vinylbenzoate CAS No. 223750-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223750-55-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-ethenyl-5-ethoxybenzoate

InChI

InChI=1S/C12H14O3/c1-4-9-6-7-10(15-5-2)8-11(9)12(13)14-3/h4,6-8H,1,5H2,2-3H3

InChI Key

BWDCYHJKFBHRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C)C(=O)OC

Origin of Product

United States

Atom Economy:synthetic Methods Should Be Designed to Maximize the Incorporation of All Materials Used in the Process into the Final Product.

Heck Reaction: The Heck reaction, which couples a vinyl source with an aryl halide, can have a high atom economy. For instance, reacting a suitable precursor like 2-bromo-5-ethoxybenzoate with ethylene (B1197577) would, in theory, only generate a salt as a byproduct. organic-chemistry.orgyoutube.com

Less Hazardous Chemical Syntheses:this Principle Advocates for the Use and Generation of Substances with Little or No Toxicity. in the Context of Synthesizing Methyl 5 Ethoxy 2 Vinylbenzoate, This Would Involve:

Avoiding toxic solvents such as chlorinated hydrocarbons and opting for greener alternatives like water, ethanol, or supercritical fluids.

Replacing hazardous reagents. For example, if a Grignard reaction were used to introduce the vinyl group, replacing the typically used and highly flammable diethyl ether with a safer solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be a significant improvement.

Use of Renewable Feedstocks:a Truly Sustainable Synthesis Would Ideally Start from Renewable Raw Materials. for Methyl 5 Ethoxy 2 Vinylbenzoate, This Could Involve:

Sourcing the ethoxy group from bio-ethanol.

Investigating biosynthetic pathways to produce the aromatic core from renewable resources like lignin (B12514952) or carbohydrates.

Catalysis:catalytic Reagents Are Superior to Stoichiometric Reagents As They Are Used in Small Amounts and Can Be Recycled and Reused.

Palladium Catalysis: The Heck reaction is a prime example of palladium-catalyzed cross-coupling. researchgate.netresearchgate.netrsc.orgrwth-aachen.de Innovations in this area focus on developing highly active catalysts that can be used at very low loadings (ppm levels) and can be easily separated from the product and recycled.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (aqueous environment, ambient temperature, and pressure). While no specific biocatalytic route for Methyl 5-ethoxy-2-vinylbenzoate is reported, exploring enzymes for key steps like esterification or the formation of the vinyl group could be a promising research direction.

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